Etravirine impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etravirine impurity 4 is a chemical compound that is structurally related to etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound is often studied to understand the purity and stability of etravirine formulations, as well as to ensure the safety and efficacy of the drug.
Preparation Methods
The preparation of etravirine impurity 4 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine in a dipolar solvent, adding hydrochloric acid, heating the mixture, and then crystallizing and filtering to obtain the crude product. This crude product is further purified using an aprotic polar solvent and p-toluenesulfonic acid to form a salt, which is then dissociated and crystallized to obtain the final impurity . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
Etravirine impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and aprotic polar solvents. The major products formed from these reactions are typically different forms of the impurity, which are analyzed to ensure the purity of the final etravirine product .
Scientific Research Applications
Etravirine impurity 4 is used in scientific research to study the stability and degradation of etravirine. It is also used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations. Additionally, it plays a role in understanding the pharmacokinetics and pharmacodynamics of etravirine, as well as in the development of new synthetic routes for the drug .
Mechanism of Action
The mechanism of action of etravirine impurity 4 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity. This inhibition prevents the replication of the virus. This compound, being a structural analog, is studied to understand any potential effects it may have on the mechanism of action of the parent drug .
Comparison with Similar Compounds
Etravirine impurity 4 can be compared with other impurities of etravirine, such as etravirine impurity 13. Both compounds share structural similarities but differ in their specific chemical modifications. Etravirine impurity 13, for example, contains a chlorine atom instead of a bromine atom present in impurity 4. These differences can affect the chemical properties and stability of the impurities, making each unique in its own right .
Conclusion
This compound is a significant compound in the study of etravirine’s purity, stability, and efficacy. Its preparation, chemical reactions, and scientific applications provide valuable insights into the overall quality of etravirine formulations. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this important pharmaceutical impurity.
Properties
CAS No. |
269055-19-8 |
---|---|
Molecular Formula |
C20H15ClN6O |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) |
InChI Key |
WPNAIKSJHKWRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.